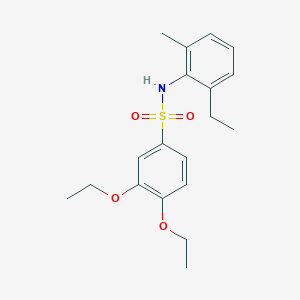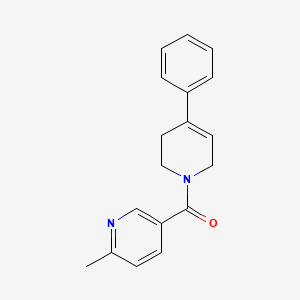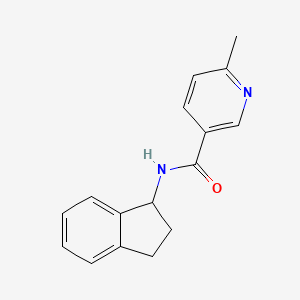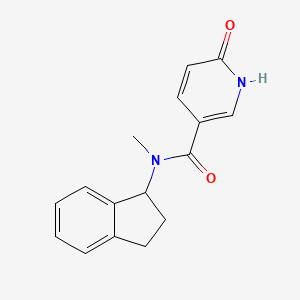
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide, commonly known as DEET, is a chemical compound that has been used as an insect repellent for decades. DEET is an effective and widely used repellent against a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
DEET works by interfering with the insect's ability to detect and locate its host. It blocks the receptors in the insect's antennae, which are responsible for detecting the host's odor. This makes it difficult for the insect to locate its host, and thus reduces the likelihood of bites.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans and animals. It is rapidly absorbed into the skin and metabolized into inactive compounds, which are excreted in the urine. DEET has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent in laboratory experiments due to its effectiveness and low toxicity profile. However, it has some limitations, such as its volatility, which can make it difficult to maintain a consistent concentration in the air. DEET can also interfere with some laboratory assays, such as the measurement of enzyme activity.
Orientations Futures
For research include the development of more effective and safer insect repellents, more specific and targeted insecticides, and further research on the environmental and health impacts of DEET.
Méthodes De Synthèse
DEET is synthesized by reacting 3,4-diethoxybenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base. The reaction results in the formation of DEET as a white crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties. It is widely used in the development of insect repellent formulations, which are used to protect humans and animals from insect bites. DEET is also used in the development of insecticides, which are used to control insect populations in agriculture and public health.
Propriétés
IUPAC Name |
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-5-15-10-8-9-14(4)19(15)20-25(21,22)16-11-12-17(23-6-2)18(13-16)24-7-3/h8-13,20H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNSXOKPDJGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)






![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
